molecular formula C13H17NO4S B2957845 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1251580-64-9

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2957845
CAS No.: 1251580-64-9
M. Wt: 283.34
InChI Key: OQKBAAQKYFIMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the aromatic ring and a cyclopropane-based hydroxymethyl moiety linked via a methylene group to the sulfonamide nitrogen. The acetyl group at the 3-position introduces electron-withdrawing effects, which may modulate acidity and binding interactions compared to analogs with electron-donating substituents.

Properties

IUPAC Name

3-acetyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(16)11-3-2-4-12(7-11)19(17,18)14-8-13(9-15)5-6-13/h2-4,7,14-15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKBAAQKYFIMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazomethane and an alkene under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

    Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-carboxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.

    Reduction: 3-(hydroxymethyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl ring can provide steric hindrance, affecting the binding affinity and specificity. The acetyl group may also participate in acetylation reactions, modifying the activity of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences Reference
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide (Target) C₁₃H₁₇NO₄S* ~307.35 3-acetyl, (1-(hydroxymethyl)cyclopropyl)methyl Reference compound for comparison
4-(tert-butyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide C₁₄H₂₁NO₃S 295.39 4-tert-butyl, (1-(hydroxymethyl)cyclopropyl)methyl tert-butyl (electron-donating) vs. acetyl (electron-withdrawing)
3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide C₁₇H₁₆N₄O₅S 388.40 3-acetyl, oxadiazole-isoxazole heterocycle Heterocyclic substituent enhances π-π stacking potential
N-(1-acetylazetidin-3-yl)-4-amino-N-cyclopropylbenzenesulfonamide C₁₄H₁₉N₃O₃S 309.38 Azetidine, acetyl, cyclopropyl Rigid azetidine ring vs. cyclopropane hydroxymethyl

*Inferred based on structural analogs.

Physicochemical Properties

  • Polarity : The 3-acetyl group increases polarity compared to 4-tert-butyl analogs (e.g., CAS 1324467-17-5 ), enhancing solubility in polar solvents.
  • Hydrogen Bonding: The hydroxymethyl group on the cyclopropane enables hydrogen bonding, unlike non-polar tert-butyl analogs.

Biological Activity

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is part of a larger class of benzenesulfonamide compounds, which are known for their therapeutic properties.

  • Molecular Formula : C13H17NO4S
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 1251580-64-9
  • Purity : 98% .

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to this compound have been reported to have minimum inhibitory concentration (MIC) values in the range of 6.28 to 6.72 mg/mL against pathogens such as E. coli and S. aureus .

CompoundTarget BacteriaMIC (mg/mL)
4aP. aeruginosa6.67
4dE. coli6.72
4hS. aureus6.63
4eC. albicans6.63

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have also been documented. In vivo studies indicated that certain compounds could inhibit carrageenan-induced rat paw edema significantly, showcasing their potential as anti-inflammatory agents. For example, compounds similar to the target compound inhibited edema by approximately 94% at specific time intervals .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzenesulfonamides and evaluated their biological activities, revealing that modifications in the chemical structure could enhance antimicrobial and anti-inflammatory properties .
  • Structure-Activity Relationship (SAR) : The biological activity of these compounds often correlates with their structural features, such as the presence of hydroxymethyl groups or specific substituents on the aromatic ring, which can influence their interaction with biological targets .
  • Comparative Studies : Comparative analyses with known anti-inflammatory agents indicated that certain derivatives had comparable or superior activity, suggesting a promising avenue for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.